molecular formula C18H17NO4S2 B2466334 Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-18-9

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2466334
CAS No.: 899725-18-9
M. Wt: 375.46
InChI Key: FLIBGRCEFVEQNE-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the formation of the benzothiophene core followed by the introduction of the sulfamoyl and ester functional groups. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate include other benzothiophene derivatives and sulfonamide-containing molecules. Examples include:

  • Benzothiophene-2-carboxylic acid
  • 3,5-Dimethylphenylsulfonamide
  • Methyl 1-benzothiophene-2-carboxylate

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-11-8-12(2)10-13(9-11)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-3/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIBGRCEFVEQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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